
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle est un composé organique appartenant à la famille des cinnolines. Les cinnolines sont des composés organiques aromatiques hétérocycliques contenant un noyau benzénique fusionné à un noyau pyridazine. Ce composé particulier est caractérisé par la présence d'un groupe ester éthylique, d'un groupe 4-méthylphényle et d'un groupe 4-oxo attaché au noyau cinnoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle implique généralement plusieurs étapes.
Formation du noyau cinnoline : Le noyau cinnoline peut être synthétisé par cyclisation de précurseurs appropriés, tels que les dérivés de la 2-aminobenzophénone, en milieu acide ou basique.
Introduction du groupe 4-méthylphényle : Le groupe 4-méthylphényle peut être introduit par une réaction d'acylation de Friedel-Crafts utilisant le chlorure de 4-méthylbenzoyle et un catalyseur approprié, tel que le chlorure d'aluminium.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol en présence d'un agent déshydratant, tel que l'acide sulfurique ou la dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle du 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe 4-oxo en groupe hydroxyle.
Substitution : Les noyaux aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et antimicrobiennes.
Science des matériaux : Il est étudié pour son utilisation dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
Recherche biologique : Le composé est utilisé comme sonde pour étudier les interactions enzymatiques et les voies cellulaires.
Applications industrielles : Il est étudié pour son utilisation potentielle dans la synthèse de matériaux avancés et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber les enzymes bactériennes, ce qui conduit à une activité antimicrobienne, ou moduler les voies inflammatoires, ce qui conduit à des effets anti-inflammatoires.
Applications De Recherche Scientifique
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Le 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la cinnoline et à des composés apparentés :
Dérivés de la cinnoline 4-méthylphényle : Ces composés partagent le groupe 4-méthylphényle, mais peuvent différer par d'autres substituants, ce qui affecte leur activité biologique et leurs propriétés chimiques.
Esters de cinnoline : Des esters similaires avec différents groupes alkyles peuvent être comparés pour comprendre l'influence du groupe ester sur les propriétés du composé.
Cétones de cinnoline : Des composés avec différents groupes cétones peuvent être comparés pour étudier l'impact de la cétone sur la réactivité et l'activité biologique.
Liste des composés similaires
- 4-Méthylphényl cinnoline-3-carboxylate
- 4-Oxocinnoline-3-carboxylate d'éthyle
- 4-Méthylphényl cinnoline-4-oxo-3-carboxylate
Ces comparaisons mettent en évidence le caractère unique du 1-(4-méthylphényl)-4-oxocinnoline-3-carboxylate d'éthyle en termes de ses substituants spécifiques et de leur impact sur ses propriétés et ses applications.
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(22)16-17(21)14-6-4-5-7-15(14)20(19-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clé InChI |
KRTWZUJPHODGKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
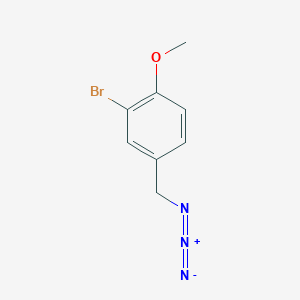
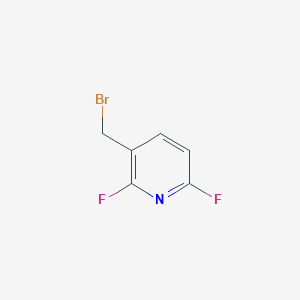
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
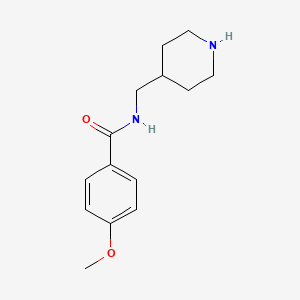
![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)
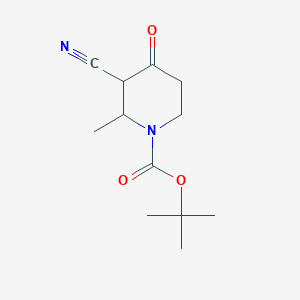
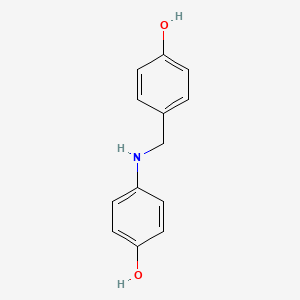
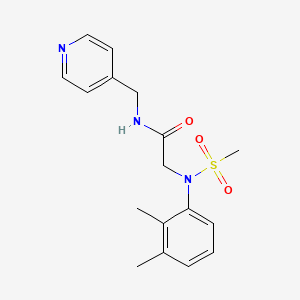
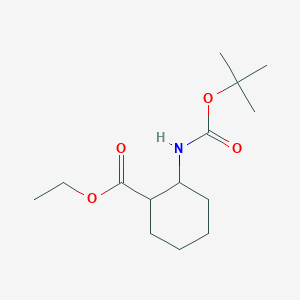
![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

